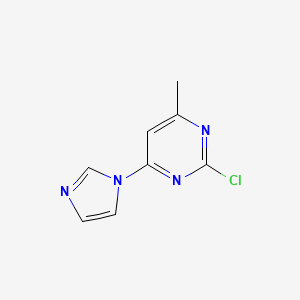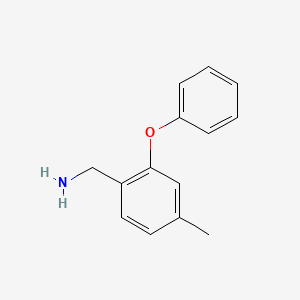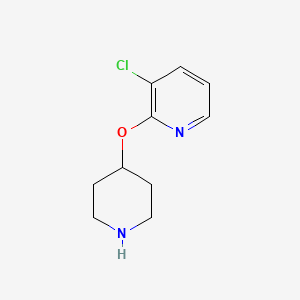![molecular formula C8H7ClN2O B1428173 (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol CAS No. 1346446-99-8](/img/structure/B1428173.png)
(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
Descripción general
Descripción
“(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol” is a chemical compound with the empirical formula C8H7ClN2O . It is a part of the Halogenated Heterocycles and Heterocyclic Building Blocks .
Molecular Structure Analysis
The molecular structure of “(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol” can be represented by the SMILES string OCc1nc2[nH]ccc2cc1Cl . This string is a form of notation that encodes the molecular structure in a line of text.
Physical And Chemical Properties Analysis
“(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol” is a solid compound . Its molecular weight is 182.61 . The InChI key, which is a unique identifier for chemical substances, for this compound is ISMNLDDZXUQNSN-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Cancer Treatment
This compound has been evaluated for its potential in treating tenosynovial giant cell tumour, both localized and diffuse types. It works by blocking a receptor called CSF-1R, which is involved in the growth of these tumors .
Anti-Diabetic Potential
Derivatives of this compound have been synthesized and investigated for their in vitro anti-diabetic potential, showing promise in this field .
Biological Evaluation
The compound has been used in biological evaluations to study its effects on cell migration and invasion abilities, particularly in cancer cells .
X-ray Crystallography
It has been used to grow single crystals suitable for X-ray structure determination, which is crucial for understanding the molecular structure and properties .
Safety and Hazards
“(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s important to handle this compound with appropriate safety measures.
Mecanismo De Acción
Target of Action
The primary target of this compound is a receptor called colony-stimulating factor-1 receptor (CSF-1R) . This receptor plays a crucial role in the regulation of the immune system and inflammation. It is also involved in the development of monocytes, macrophages, and bone marrow progenitor cells .
Mode of Action
The compound works by inhibiting the CSF-1R . By blocking this receptor, it prevents the attachment of a protein called macrophage colony-stimulating factor (M-CSF). This protein is produced in large amounts by certain types of tumors, where it stimulates immune cells called macrophages to accumulate in the joints and cause outgrowths .
Biochemical Pathways
The inhibition of CSF-1R affects the CSF-1/CSF-1R signaling pathway . This pathway is crucial for the survival, proliferation, and differentiation of monocytes and macrophages. By blocking this pathway, the compound can reduce the accumulation of macrophages and thus help to control the growth of tumors .
Result of Action
The inhibition of the CSF-1/CSF-1R signaling pathway by this compound can lead to a reduction in the accumulation of macrophages in the joints. This can help to control the growth of tumors and reduce symptoms such as pain, swelling, and stiffness .
Action Environment
The action of this compound can be influenced by various environmental factors For example, the pH of the environment can affect the stability of the compound and its interaction with its target Additionally, the presence of other substances in the environment, such as other drugs or proteins, can also affect the action of the compound.
Propiedades
IUPAC Name |
(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-6-3-5-1-2-10-8(5)11-7(6)4-12/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMNLDDZXUQNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



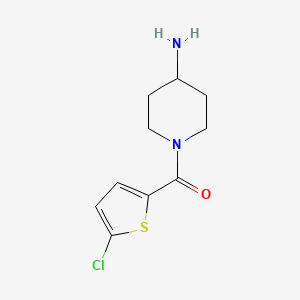
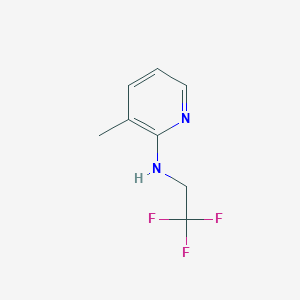
![{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428093.png)

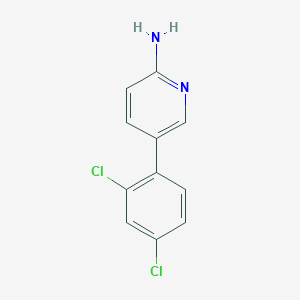
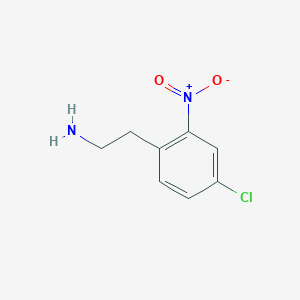

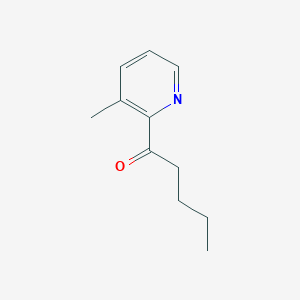
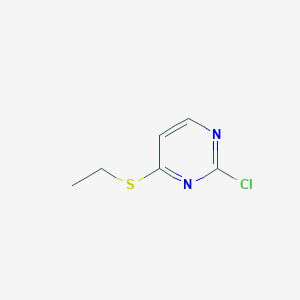
![7-Methyl-2-azaspiro[4.5]decane](/img/structure/B1428103.png)
![2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1428105.png)
